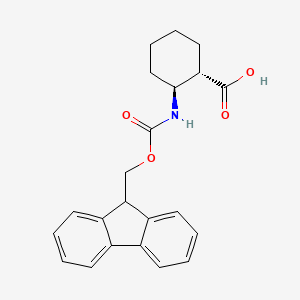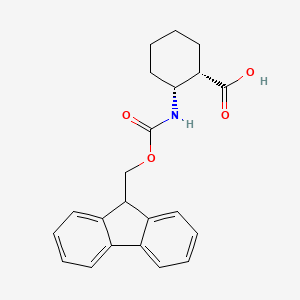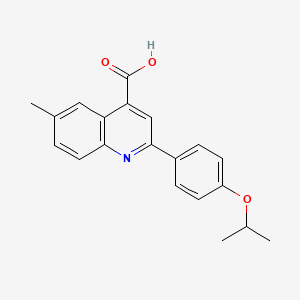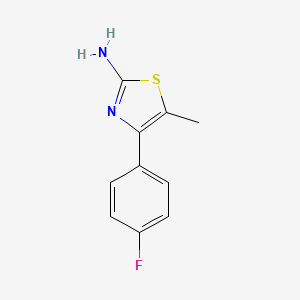![molecular formula C7H8N4 B1299672 [1,2,4]Triazolo[4,3-a]piridin-3-ilmetanamina CAS No. 91981-59-8](/img/structure/B1299672.png)
[1,2,4]Triazolo[4,3-a]piridin-3-ilmetanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine is an organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are employed in various biochemical, clinical, and pharmaceutical applications .
Aplicaciones Científicas De Investigación
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyridine with formic acid under reflux conditions to form the triazolopyridine ring . Another method involves the use of 2-aminopyridine and hydrazine hydrate in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens such as chlorine or bromine in the presence of a base.
Major Products Formed
Mecanismo De Acción
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound can also interact with receptors or other proteins, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: Another triazolopyridine derivative with similar biological activities.
[1,2,3]Triazolo[1,5-a]pyridine: Known for its antifungal and antibacterial properties.
[1,2,3]Triazolo[4,5-b]pyridine: Exhibits anticonvulsant and antioxidant activities.
[1,2,3]Triazolo[4,5-c]pyridine: Used as an adenosine receptor antagonist.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNFOXNYOMPDMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368765 |
Source


|
| Record name | 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91981-59-8 |
Source


|
| Record name | 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
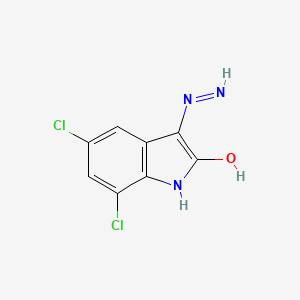
![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)
![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)
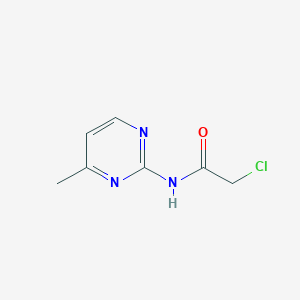
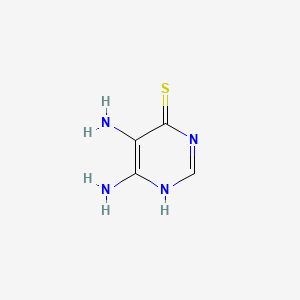
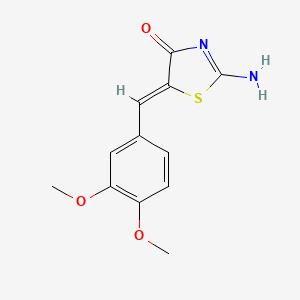

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)

